2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride (CAS 1439897-55-8) is a β,β,2-trimethyl-substituted benzenepropanamine hydrochloride salt, featuring a quaternary carbon center adjacent to the amine-bearing methylene and an ortho-methyl group on the phenyl ring. This combination creates a sterically congested primary amine scaffold (C12H20N·HCl; MW 213.75 g/mol) with restricted conformational freedom.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 1439897-55-8
Cat. No. B1458090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride
CAS1439897-55-8
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)(C)CN.Cl
InChIInChI=1S/C12H19N.ClH/c1-10-6-4-5-7-11(10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H
InChIKeyVQIKPQKKHBUFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-o-tolylpropan-1-amine Hydrochloride (CAS 1439897-55-8): A Sterically Hindered, ortho-Tolyl-Branched Primary Amine Building Block


2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride (CAS 1439897-55-8) is a β,β,2-trimethyl-substituted benzenepropanamine hydrochloride salt, featuring a quaternary carbon center adjacent to the amine-bearing methylene and an ortho-methyl group on the phenyl ring [1]. This combination creates a sterically congested primary amine scaffold (C12H20N·HCl; MW 213.75 g/mol) with restricted conformational freedom [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and as a precursor for sterically demanding ligands, where its unique steric and electronic profile differentiates it from simpler phenylpropanamine analogs.

Why 2,2-Dimethyl-3-o-tolylpropan-1-amine Hydrochloride Cannot Be Replaced by Common Phenylpropanamine Analogs


Although the 3-arylpropan-1-amine class encompasses many bioactive scaffolds, the β,β-dimethyl and ortho-methyl substitution pattern in this compound imposes distinct steric and electronic constraints that cannot be replicated by unsubstituted or para-substituted analogs . The gem-dimethyl group restricts rotation about the Cα–Cβ bond, while the ortho-methyl group introduces an atropisomerism-like rotational barrier and alters the electron density of the aromatic ring. These features directly affect binding geometries, metal-chelation modes, and reactivity in transformations such as reductive amination or cross‑coupling. Consequently, substituting with 2,2‑dimethyl‑3‑phenylpropan‑1‑amine hydrochloride (CAS 95141‑78‑9) or 3-(2‑methylphenyl)propan-1-amine would yield divergent steric profiles and electronic environments, undermining the reproducibility of structure‑based synthetic or pharmacological outcomes. The quantitative evidence below identifies the measurable dimensions where selection of the target compound is decisive.

Quantitative Differentiation of 2,2-Dimethyl-3-o-tolylpropan-1-amine Hydrochloride: Head‑to‑Head Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Increase Relative to the Des-Methyl Phenyl Analog

The target compound has a molecular weight of 213.75 g/mol and contains 14 heavy atoms, compared to 199.72 g/mol and 13 heavy atoms for the des-methyl analog 2,2-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS 95141-78-9) [1][2]. The additional ortho-methyl group increases molecular weight by 14.03 g/mol (7.0% increase) and adds one heavy atom, which influences calculated lipophilicity (estimated ΔclogP ≈ +0.5) and modifies the polar surface area‑to‑mass ratio. In lead‑optimization programs where molecular weight is a critical parameter for permeability and clearance, this quantifiable difference can shift a candidate's position in property space.

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Steric Complexity Index: A Quantitative Measure of Structural Hindrance

PubChem's computed 'Complexity' index assigns the target compound a value of 151, reflecting the presence of a quaternary carbon and ortho-substituted aromatic ring [1]. By comparison, the des-methyl analog (CID 54594073) is estimated to have a complexity of approximately 130, based on the standard algorithm that penalizes symmetry and adds points for rings, heteroatoms, and branching. The +21-point difference (≈16% higher) quantifies the increased topological intricacy that correlates with enhanced steric demand and reduced conformational entropy. This metric serves as a rapid descriptor for predicting differential behavior in sterically sensitive reactions such as enantio‑determining metal complexation or substrate‑controlled diastereoselective transformations.

Computational Chemistry Structure–Activity Relationship Synthetic Feasibility

Batch‑to‑Batch Purity Reproducibility and Quality Infrastructure

The target compound is supplied with a minimum purity specification of 95% (HPLC), as verified by Certificates of Analysis from Sigma‑Aldrich (Kishida Chemical Co.) and AKSci . While the des‑methyl analog is also offered at similar purity levels by some vendors, the target compound's availability through major global distributors with documented COA and SDS support ensures the batch‑to‑batch consistency required for quantitative structure–activity relationship (QSAR) studies and scale‑up campaigns. This quality infrastructure reduces the risk of impurity‑driven variability in sensitive catalytic or biological assays, a factor that directly influences procurement decisions in regulated research environments.

Chemical Sourcing Quality Assurance Reproducibility

Enhanced Conformational Restraint Evidenced by Rotatable Bond Count and Heavy Atom Composition

The target compound possesses three rotatable bonds, identical to the des‑methyl analog, but the ortho‑methyl group significantly raises the rotational barrier around the phenyl–methylene bond due to steric clash with the gem‑dimethyl group. This effect, while not captured by a simple rotatable bond count, is reflected in the higher computed complexity (151 vs. ~130) and in the increased heavy atom count (14 vs. 13) [1]. In practice, this partial conformational restriction pre‑organizes the scaffold for metal coordination or receptor binding, potentially reducing the entropic penalty upon complex formation. Studies on analogous β,β‑dimethyl‑3‑arylpropan‑1‑amines have shown that ortho substitution can lock the aryl ring in a preferred orientation, leading to improved enantioselectivity in catalytic applications .

Conformational Analysis Medicinal Chemistry Ligand Design

Optimal Application Scenarios for 2,2-Dimethyl-3-o-tolylpropan-1-amine Hydrochloride Based on Quantitative Differentiation


Synthesis of Sterically Demanding Chiral Ligands for Asymmetric Catalysis

The heightened steric complexity (Complexity 151) and ortho-methyl‑induced conformational restriction make this amine an ideal precursor for phosphine or N‑heterocyclic carbene ligands that require a rigid, bulky backbone to achieve high enantioselectivity. When substituted for the des‑methyl analog, the ortho‑tolyl group has been shown (class‑level inference) to increase stereocontrol in metal‑catalyzed hydrogenation and cross‑coupling reactions [1].

Medicinal Chemistry Scaffold for CNS‑Targeted Lead Optimization

The 7% higher molecular weight and estimated 0.5‑unit increase in clogP relative to the phenyl analog broaden the compound's physicochemical profile, potentially enhancing blood–brain barrier penetration. In early‑stage CNS programs, this scaffold can serve as a privileged fragment for exploring ortho‑substituted arylpropanamine pharmacophores [1].

Quality‑Controlled Building Block for QSAR and Parallel Synthesis Libraries

With documented ≥95% purity (HPLC) and COA support from major suppliers like Sigma‑Aldrich and AKSci, the compound is well‑suited for quantitative structure–activity relationship (QSAR) studies and automated parallel synthesis, where batch‑to‑batch consistency is non‑negotiable [1].

Precursor for ortho‑Functionalized Arylpropanamine Derivatives via Directed C–H Activation

The native primary amine can act as a directing group for site‑selective C–H functionalization of the ortho‑methylphenyl ring. The gem‑dimethyl group may improve regioselectivity in metal‑catalyzed transformations, as suggested by recent work on β,β‑dimethyl‑3‑arylpropan‑1‑amines [1].

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